3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
Overview
Description
3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride is a chemical compound with the molecular formula C11H12F3NO·HCl. It is known for its potential therapeutic and industrial applications. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride typically involves the following steps:
Formation of the Trifluoromethoxybenzyl Intermediate: The initial step involves the preparation of 2-(trifluoromethoxy)benzyl chloride from 2-(trifluoromethoxy)phenol through chloromethylation.
Azetidine Ring Formation: The intermediate is then reacted with azetidine under basic conditions to form the desired azetidine derivative.
Hydrochloride Salt Formation: Finally, the azetidine derivative is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the azetidine ring.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while oxidation can lead to the formation of phenolic compounds .
Scientific Research Applications
3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The azetidine ring can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the azetidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications .
Biological Activity
3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry, antimicrobial research, and anticancer therapy. Its unique structural features, including a trifluoromethoxy group and an azetidine ring, contribute to its physicochemical properties and biological interactions.
- Molecular Formula : C11H12F3N
- Molecular Weight : Approximately 251.68 g/mol
- CAS Number : 1354961-96-8
- IUPAC Name : this compound
The trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets, which is crucial for its therapeutic efficacy.
The mechanism of action of this compound involves:
- Interaction with Lipid Membranes : The lipophilic nature allows the compound to penetrate cell membranes effectively.
- Binding to Molecular Targets : It interacts with specific enzymes and receptors, potentially modulating various biological pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have shown activity against various microbial strains, suggesting that this compound may also be effective. Preliminary studies have indicated:
- Potential efficacy against Gram-positive and Gram-negative bacteria.
- Inhibition of growth in specific microbial strains, though detailed studies are required to quantify this activity.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : It has demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. For instance, treatment with the compound resulted in significant cell death and apoptosis induction .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 10 | Apoptosis induction |
K562 | 8 | Significant cell death |
- Mechanistic Insights : The compound appears to activate apoptotic pathways by inducing poly(ADP-ribose) polymerase (PARP) cleavage and activating caspases, which are crucial for the apoptotic cascade .
Case Studies
-
Study on Antiproliferative Activity :
- A study evaluated the antiproliferative effects of this compound on K562 cells. The results showed a dose-dependent response with significant cell death observed at concentrations above 5 µM after 48 hours of treatment.
- Immunoblotting analyses confirmed the activation of apoptotic markers such as cleaved PARP and caspase-9.
-
Antimicrobial Efficacy Evaluation :
- In vitro tests against various bacterial strains revealed that the compound inhibited bacterial growth effectively at concentrations ranging from 1 to 10 µM, indicating its potential as an antimicrobial agent.
Properties
IUPAC Name |
3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8;/h1-4,8,15H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFXCIOBMRIEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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